molecular formula C12H22N2O2 B2748393 (3aR,6aS)-叔丁基 3a-氨基六氢-环戊[b]吡咯-1(2H)-羧酸酯 CAS No. 1251021-47-2

(3aR,6aS)-叔丁基 3a-氨基六氢-环戊[b]吡咯-1(2H)-羧酸酯

货号: B2748393
CAS 编号: 1251021-47-2
分子量: 226.32 g/mol
InChI 键: TUBKTTUXJKGATN-SKDRFNHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1251021-47-2. It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate .


Physical and Chemical Properties Analysis

The compound should be stored at a temperature between 28 C . More detailed physical and chemical properties were not found.

科学研究应用

合成和可扩展生产

由于叔丁基六氢环戊吡咯酮衍生物在药理学中的重要性,大量工作致力于开发用于它们的有效、可扩展的合成方法。一个例子包括叔丁基(3aR,6aS)-5-氧代六氢环戊[c]吡咯-2(1H)-羧酸盐的合成,该合成已针对成本效益和商业可行性进行了优化。此过程涉及 KMnO4 介导的氧化裂解,突出了这些重要中间体的可扩展方法 (Bahekar 等人,2017)

在受体激动剂中的应用

另一个研究方向涉及相关化合物的规模化制备,例如 (2S,3aR,7aS)-叔丁基六氢-2,5-甲烷吡咯并[3,2-c]吡啶-1(4H)-羧酸盐,用作烟碱乙酰胆碱受体激动剂的中间体。这些化合物的合成优化强调了它们的药物相关性,展示了环戊吡咯酮衍生物在开发受体靶向治疗中的效用 (Jarugu 等人,2018)

多组分反应

钯催化的反应已被用于创建多取代氨基吡咯,证明了环戊吡咯酮衍生物在促进复杂化学转化中的多功能性。该方法可以有效合成多取代吡咯,突出了该化合物在创建生物活性分子中的效用 (Qiu、Wang 和 Zhu,2017)

抗肿瘤剂

衍生物也因其作为抗肿瘤剂的潜力而被探索。例如,N-¿2-氨基-4-甲基[(吡咯并[2, 3-d]嘧啶-5-基)乙基]苯甲酰¿-L-谷氨酸被设计为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制剂,展示了环戊吡咯酮衍生物在癌症治疗中的治疗潜力 (Gangjee 等人,2000)

安全和危害

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound .

作用机制

Target of Action

The primary targets of this compound are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a cyclic intermediate, and the introduction of an amino group.", "Starting Materials": [ "tert-butyl 4-oxopiperidine-1-carboxylate", "sodium hydride", "1,5-dibromopentane", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in tert-butyl 4-oxopiperidine-1-carboxylate with sodium hydride and 1,5-dibromopentane to form the protected intermediate.", "Step 2: Deprotection of the protected intermediate with triethylamine and acetic acid to form the cyclic intermediate.", "Step 3: Reduction of the cyclic intermediate with sodium borohydride to form the alcohol intermediate.", "Step 4: Reaction of the alcohol intermediate with hydrochloric acid to form the hydrochloride salt intermediate.", "Step 5: Reaction of the hydrochloride salt intermediate with sodium hydroxide to form the free base intermediate.", "Step 6: Reaction of the free base intermediate with tert-butyl chloroformate and triethylamine to introduce the tert-butyl ester group.", "Step 7: Reaction of the tert-butyl ester intermediate with ammonia to introduce the amino group and form the final product, (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate." ] }

CAS 编号

1251021-47-2

分子式

C12H22N2O2

分子量

226.32 g/mol

IUPAC 名称

tert-butyl (3aS,6aR)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1

InChI 键

TUBKTTUXJKGATN-SKDRFNHKSA-N

手性 SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)N

SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N

规范 SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。